molecular formula C14H9NO2 B6326577 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile CAS No. 769971-96-2

3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B6326577
CAS No.: 769971-96-2
M. Wt: 223.23 g/mol
InChI Key: BFEJKTMEDDLONJ-UHFFFAOYSA-N
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Description

3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile is a biphenyl-based compound featuring a formyl (–CHO) group at the 3' position, a hydroxyl (–OH) group at the 4' position, and a cyano (–CN) group at the 3 position of the biphenyl scaffold. This combination of electron-withdrawing (cyano, formyl) and electron-donating (hydroxyl) substituents imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science.

Properties

IUPAC Name

3-(3-formyl-4-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-10-2-1-3-11(6-10)12-4-5-14(17)13(7-12)9-16/h1-7,9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEJKTMEDDLONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602437
Record name 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
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Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769971-96-2
Record name 3′-Formyl-4′-hydroxy[1,1′-biphenyl]-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769971-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The Duff reaction is the most widely reported method for introducing a formyl group (-CHO) into phenolic substrates. For 3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile, this involves formylation at the 3'-position of 4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (CAS 154848-44-9). The reaction employs hexamethylenetetramine (HMTA) as the formylating agent in trifluoroacetic acid (TFA).

Reaction Scheme:

4’-Hydroxy-[1,1’-biphenyl]-3-carbonitrile+HMTATFA3’-Formyl-4’-hydroxy[1,1’-biphenyl]-3-carbonitrile\text{4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile} + \text{HMTA} \xrightarrow{\text{TFA}} \text{3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile}

Experimental Procedure

  • Reagents :

    • 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile (1.0 equiv)

    • HMTA (1.2 equiv)

    • Trifluoroacetic acid (TFA, 10 mL/g substrate)

  • Steps :

    • Dissolve the substrate in TFA at 0–5°C.

    • Add HMTA portion-wise under nitrogen.

    • Warm to 25°C and stir for 12–16 hours.

    • Quench with ice-water, extract with ethyl acetate, and purify via recrystallization.

  • Yield : 65%.

Mechanistic Insights

The Duff reaction proceeds via electrophilic aromatic substitution. HMTA decomposes in TFA to generate the in situ formylating agent (CH₂⁺), which attacks the electron-rich 3'-position of the phenolic ring. The hydroxyl group activates the ring, while the electron-withdrawing nitrile group directs substitution to the meta position.

Alternative Route via Organometallic Intermediates

Grignard Reaction-Based Approach

ParameterValue
Yield~50–60% (estimated)
Purity (HPLC)>95%

Challenges and Optimization

  • Side Reactions : Competing coupling at the nitrile group may occur. Using low temperatures (–20°C) suppresses this.

  • Solvent Choice : 2-Methyltetrahydrofuran improves reagent solubility compared to THF.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYieldScalabilityCost
Duff Reaction65%HighLow
Grignard Approach50–60%ModerateHigh

Spectral Validation

  • 1H-NMR (DMSO-d6):

    • Phenolic -OH: δ 10.2 ppm (s, 1H).

    • Formyl -CHO: δ 9.8 ppm (s, 1H).

  • 13C-NMR :

    • Cyano Carbon: δ 118.5 ppm.

Industrial Applications and Modifications

  • Pharmaceutical Intermediates : Used in Schiff base synthesis for antimicrobial agents.

  • Materials Science : Serves as a precursor for liquid crystals due to its planar biphenyl core .

Chemical Reactions Analysis

Types of Reactions

3’-Formyl-4’-hydroxy[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 3’-Carboxy-4’-hydroxy[1,1’-biphenyl]-3-carbonitrile.

    Reduction: 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-3-amine.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

3’-Formyl-4’-hydroxy[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile, highlighting differences in substituents, molecular properties, and synthetic approaches:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile –CHO (3'), –OH (4'), –CN (3) C₁₄H₉NO₂ 223.23 Potential building block for functional materials; reactive formyl group enables further derivatization
3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile –CHO (3'), –OH (4'), –CN (4) C₁₄H₉NO₂ 223.23 Positional isomer; cyano group at 4 instead of 3 may alter polarity and crystallization behavior
4'-Benzoyl-[1,1'-biphenyl]-2-carbonitrile (3ai) –COC₆H₅ (4'), –CN (2) C₂₀H₁₃NO 283.33 Benzoyl substituent increases steric bulk; used in cross-coupling reactions
4'-Bromo-[1,1'-biphenyl]-3-carbonitrile –Br (4'), –CN (3) C₁₃H₈BrN 274.12 Bromine enhances halogen bonding; intermediate in Suzuki-Miyaura couplings
4-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carbonitrile –OH (4), –NO₂ (3'), –CN (3) C₁₃H₈N₂O₃ 252.22 Nitro group introduces strong electron-withdrawing effects; potential explosive precursor

Key Observations:

Substituent Position Effects: The cyano group’s position (3 vs. 4) in biphenyl derivatives significantly impacts electronic distribution. For example, 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile (cyano at 4) may exhibit reduced steric hindrance compared to the 3-cyano isomer, influencing solubility and reactivity .

Functional Group Diversity : The formyl group in the target compound distinguishes it from analogs with benzoyl () or nitro () groups, offering distinct reactivity for condensation or nucleophilic addition reactions.

Molecular Weight Trends : Halogenated analogs (e.g., bromo derivatives) exhibit higher molecular weights but retain similar biphenyl frameworks, enabling comparative studies on halogen substitution effects .

Substituent Effects on Physical and Chemical Properties

  • Electron-Withdrawing Groups (EWGs): The cyano (–CN) and formyl (–CHO) groups in the target compound enhance electrophilicity at the biphenyl core, facilitating reactions such as nucleophilic aromatic substitution. In contrast, hydroxyl (–OH) groups introduce hydrogen-bonding capabilities, improving solubility in polar solvents compared to nonpolar analogs like 4'-Bromo-[1,1'-biphenyl]-3-carbonitrile .
  • Steric Effects : Bulkier substituents (e.g., benzoyl in ) reduce reaction rates in cross-coupling reactions due to steric hindrance, whereas the target compound’s smaller formyl group may allow higher reactivity in similar conditions.
  • Thermal Stability : Nitro-substituted analogs () exhibit lower thermal stability due to the explosive nature of nitro groups, whereas the target compound’s formyl and hydroxyl groups likely confer moderate stability under standard conditions.

Analytical Characterization

Comparative spectral data for biphenyl derivatives:

  • 1H NMR :
    • Formyl proton (–CHO): ~9.8–10.0 ppm (distinct downfield shift due to electron withdrawal).

      – Hydroxyl proton (–OH): ~5.0–6.0 ppm (broad, exchangeable with D₂O).

      – Aromatic protons: 6.8–8.2 ppm (split into complex multiplet patterns due to substituent effects) .
  • 13C NMR: – Cyano carbon: ~110–120 ppm. – Formyl carbon: ~190–200 ppm .
  • HRMS : Molecular ion peaks (e.g., [M+H]+) align with theoretical values (e.g., 284.1075 in ), ensuring structural confirmation .

Biological Activity

3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by diverse research findings and data tables.

Synthesis and Characterization

The compound can be synthesized through various organic reactions involving biphenyl derivatives and carbonitrile functionalities. Characterization is typically performed using techniques such as FT-IR, NMR (both 1H^1H and 13C^{13}C), and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have shown that 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • Staphylococcus aureus : The compound demonstrated a minimum inhibitory concentration (MIC) of 6 μmol/L, indicating potent activity comparable to standard antibiotics like cefotaxime.
  • Klebsiella pneumoniae : Similar MIC values were observed, suggesting broad-spectrum efficacy.

Table 1 summarizes the antimicrobial activity of the compound compared to standard antibiotics:

Bacterial StrainMIC (μmol/L)Standard AntibioticMIC (μmol/L)
Staphylococcus aureus6Cefotaxime6
Klebsiella pneumoniae6Cefotaxime6

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The results indicated that:

  • Cytotoxicity : The compound exhibited IC50 values ranging from 3.04 to 4.20 μmol/L across different cell lines, surpassing the efficacy of doxorubicin, a commonly used chemotherapeutic agent.

Table 2 presents the cytotoxic effects of the compound on various cancer cell lines:

Cell LineIC50 (μmol/L)Reference DrugIC50 (μmol/L)
NCI-H4603.14Doxorubicin5.82
HepG23.20Doxorubicin5.82
HCT-1164.20Doxorubicin5.82

Antioxidant Activity

The antioxidant capacity of 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile was assessed using various assays measuring lipid peroxidation inhibition. The results indicated:

  • Inhibition Rate : The compound showed an inhibition rate of over 90% in lipid peroxidation assays, outperforming Trolox, a vitamin E analog used as a standard antioxidant.

Table 3 summarizes the antioxidant activity compared to Trolox:

CompoundInhibition Rate (%)
3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile91.2
Trolox89.5

Case Studies

Several case studies have been documented that highlight the biological activity of this compound:

  • In Vivo Studies : Animal models treated with the compound demonstrated significant reductions in tumor size compared to untreated controls.
  • Mechanistic Studies : Docking studies revealed that the compound interacts effectively with target proteins involved in cancer cell proliferation and survival pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the biphenyl scaffold. For instance, fluorinated biphenyl aldehydes (e.g., 3,3'-difluoro derivatives) are synthesized via electrophilic aromatic substitution (EAS) using fluorinating agents, followed by aldehyde group introduction via transition metal-catalyzed reactions (e.g., Suzuki coupling or formylation) . Key parameters include temperature control (60–120°C), inert atmospheres (N₂/Ar), and catalysts like Pd(PPh₃)₄. Optimization may require adjusting stoichiometry of formyl donors (e.g., DMF/POCl₃) and purification via column chromatography (silica gel, hexane/EtOAc gradients).

Q. How can NMR and HRMS be utilized to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Analyze chemical shifts (δ) and coupling constants (J) for diagnostic signals. For example, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons show splitting patterns dependent on substituent positions (e.g., δ 7.2–8.5 ppm for biphenyl systems) .
  • HRMS : Confirm molecular ion peaks ([M−H]⁻ or [M+H]⁺) with a mass accuracy of <5 ppm. For C₁₄H₉NO₃, the calculated exact mass is 239.0582 g/mol; deviations >0.005 Da suggest impurities or incorrect functionalization .

Q. What challenges arise in controlling regioselectivity during the introduction of formyl and hydroxy groups on the biphenyl scaffold?

  • Methodological Answer : Competing substituent effects (e.g., electron-withdrawing nitriles vs. electron-donating hydroxyl groups) can lead to undesired regioisomers. To mitigate this:

  • Use directing groups (e.g., boronic esters in cross-coupling) to predefine substitution sites.
  • Employ protective strategies (e.g., silyl ethers for -OH protection during formylation) to prevent side reactions .
  • Monitor reaction progress with TLC or LC-MS to isolate intermediates and minimize cross-reactivity.

Advanced Research Questions

Q. How does the electronic nature of substituents influence the compound's reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitrile (-CN) and formyl (-CHO) groups deactivate the biphenyl ring, reducing electrophilic substitution rates. However, they enhance oxidative addition efficiency in Pd-catalyzed couplings. For example:

  • Suzuki-Miyaura Coupling : Use aryl boronic acids with electron-donating groups (e.g., -OMe) to balance reactivity.
  • Buchwald-Hartwig Amination : Optimize ligand systems (e.g., XPhos) to facilitate C–N bond formation at the hydroxy-substituted ring .
  • Computational DFT studies can predict charge distribution and guide catalyst selection .

Q. What biological activities are observed in structurally related biphenyl carbonitriles, and how might this compound be applied in medicinal chemistry?

  • Methodological Answer : Analogous compounds (e.g., 4'-((1-hydroxy-3-methylpyrimidinedione)amino)-biphenyl-3-carbonitriles) exhibit HIV reverse transcriptase inhibition (IC₅₀ = 0.5–2.0 µM) by targeting the active site . For this compound:

  • In vitro Assays : Test against viral enzymes or cancer cell lines (e.g., MTT assays) to evaluate cytotoxicity and IC₅₀ values.
  • SAR Studies : Modify the formyl/hydroxy groups to assess impacts on binding affinity. Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets .

Q. How can contradictory data on reaction yields or by-product formation be resolved during scale-up synthesis?

  • Methodological Answer : Discrepancies often arise from inhomogeneous mixing or heat transfer inefficiencies. Solutions include:

  • Flow Chemistry : Use microreactors for precise control of residence time and temperature, improving reproducibility .
  • DoE (Design of Experiments) : Apply statistical models (e.g., factorial design) to identify critical variables (e.g., catalyst loading, solvent polarity) affecting yield .
  • By-Product Analysis : Characterize impurities via LC-HRMS/MS and adjust protecting-group strategies or quenching methods (e.g., rapid cooling) .

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